
(2-苯基-2H-1,2,3-三唑-4-基)甲胺盐酸盐
描述
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride is a chemical compound with the molecular formula C9H11ClN4 and a molar mass of 210.66344 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, and is often used as a building block in organic synthesis and pharmaceutical research .
科学研究应用
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also interact with various biological targets.
Mode of Action
It’s known that triazole derivatives can act as hydrogen bond acceptors and donors, simultaneously , thereby offering various types of binding to the target enzyme. This suggests that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also affect multiple biochemical pathways and have downstream effects on various biological processes.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also have diverse molecular and cellular effects.
Action Environment
It’s known that the stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . This suggests that the action of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also be influenced by environmental factors.
生化分析
Biochemical Properties
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it has been shown to interact with oxidoreductase enzymes, influencing their catalytic activity . Additionally, (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride can form complexes with metal ions, which can further affect biochemical pathways .
Cellular Effects
The effects of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained changes in cellular functions, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with significant biochemical and cellular changes observed . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions .
Subcellular Localization
The subcellular localization of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .
Industrial Production Methods
In industrial settings, the production of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may involve large-scale batch reactors where the reactants are combined in the presence of a copper catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, amines, and other nitrogen-containing heterocycles .
相似化合物的比较
Similar Compounds
(1-Phenyl-1H-1,2,3-Triazol-4-Yl)Methyl Benzoate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
(2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-Yl)Methanol: This derivative has a fluorine atom, which can significantly alter its reactivity and biological activity.
2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde: This compound contains an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride is unique due to its combination of a triazole ring and an amine group, which provides a versatile platform for chemical modifications and biological interactions . This dual functionality makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
(2-phenyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9;/h1-5,7H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBJYAAJMLOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



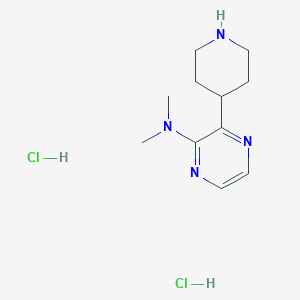
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
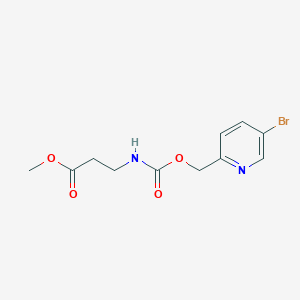
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)

![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
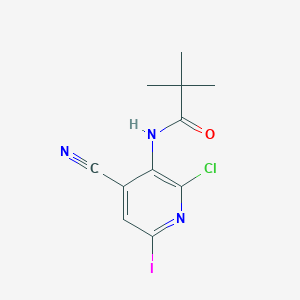
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
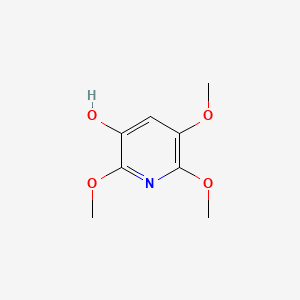

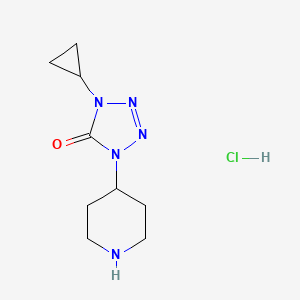
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)
